CBZ-S-Phenyl-L-Cysteine
Overview
Description
Synthesis Analysis
The synthesis of CBZ-S-Phenyl-L-Cysteine and related derivatives involves multiple steps, starting from basic amino acids or their esters. A notable method involves the conversion of phthaloyl amino acids into their fluoromethane derivatives, which can then be deblocked and elongated to produce compounds such as Cbz-Phe-CH2F, a related derivative showing the foundational approach for CBZ-S-Phenyl-L-Cysteine synthesis (Rauber et al., 1986).
Molecular Structure Analysis
While specific studies on CBZ-S-Phenyl-L-Cysteine's molecular structure are scarce, related research on cysteine derivatives and their complexes, such as S-methyl-L-cysteine copper(II) complexes, provides insights into how substituents affect molecular configuration and stability. These studies suggest that the introduction of phenyl and Cbz groups could significantly influence the compound's reactivity and binding properties by altering steric and electronic environments (Patra et al., 2007).
Chemical Reactions and Properties
CBZ-S-Phenyl-L-Cysteine participates in reactions characteristic of cysteine derivatives, including thiol-disulfide exchange and reactions with electrophiles due to the nucleophilic nature of the sulfur atom. The presence of the Cbz group adds a layer of complexity, as it is a common protecting group that can be removed under specific conditions, thus allowing for controlled reactions in peptide synthesis. The compound's reactivity towards proteinases, demonstrating both inhibitory and substrate-like behaviors, highlights its potential in biochemical applications (Zumbrunn et al., 1988).
Scientific Research Applications
Inhibition of Cysteine Proteases
CbzPheAlaCH=CHCOCOOEt is a highly effective, time-dependent, and selective inhibitor of cysteine proteases. This has potential applications in drug discovery and therapeutic applications (Darkins et al., 2007).
Bioluminescence Imaging
A developed bioluminescence probe (CBP) effectively visualizes exogenous and endogenous cysteine in whole animals, aiding in understanding its complex role in various biological functions (Hu et al., 2020).
Cathepsin S Inhibition
Cbz-Phe-Leu-COCHO is a potent, reversible synthetic inhibitor of cathepsin S with significant selectivity, suggesting potential therapeutic applications (Walker et al., 2000).
Cystatin C-based Peptidyl Diazomethanes
These compounds effectively inhibit papain, human cathepsin B, and bovine cathepsin B, with varying efficiency based on the inhibitor's composition (Hall et al., 1992).
Inhibition of Staphylococcus aureus Cysteine Protease-Transpeptidase Sortase
Novel substrate-derived inhibitors have shown efficacy in inhibiting this enzyme, useful for detecting wild-type SrtA in crude cell lysates (Scott et al., 2002).
Inhibitors of Ovine Brain Glutamine Synthetase
Cbz-derivatives of amino acids have shown effectiveness in inhibiting this enzyme, although their efficacy is reduced in the presence of organic solvents (Lustig et al., 1971).
Inhibition of Hepatitis A Virus 3C Cysteine Proteinase
Serine and threonine beta-lactones show potential as potent inhibitors of this proteinase, offering new possibilities for antiviral drugs (Lall et al., 2002).
Safety And Hazards
CBZ-S-Phenyl-L-Cysteine is intended for research and development use only. It is not recommended for medicinal, household, or other uses . In case of accidental ingestion or contact, appropriate safety measures should be taken, such as rinsing the mouth with water, washing the skin with soap and water, and flushing the eyes with water .
properties
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-16(20)15(12-23-14-9-5-2-6-10-14)18-17(21)22-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBOGFMUFMJWEP-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CBZ-S-Phenyl-L-Cysteine | |
CAS RN |
159453-24-4 | |
Record name | S-Phenyl-N-[(phenylmethoxy)carbonyl]-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159453-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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